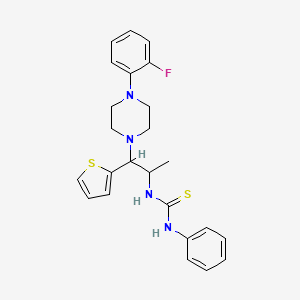

1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea

Description

The compound 1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea features a piperazine core substituted with a 2-fluorophenyl group, a thiophene moiety, and a phenylthiourea side chain. The thiourea group may enhance hydrogen bonding capabilities compared to urea analogs, while the thiophene and fluorophenyl groups contribute to lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4S2/c1-18(26-24(30)27-19-8-3-2-4-9-19)23(22-12-7-17-31-22)29-15-13-28(14-16-29)21-11-6-5-10-20(21)25/h2-12,17-18,23H,13-16H2,1H3,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUKHFNMUDXQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SARs).

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a piperazine ring, a thiophene moiety, and a phenylthiourea group, which are known to influence biological interactions.

Research indicates that thiourea derivatives, including this compound, exhibit a variety of biological activities due to their ability to interact with multiple molecular targets:

- Anticancer Activity : Thiourea derivatives have shown promising results against various cancer cell lines. The compound's mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival. Specifically, studies have reported IC50 values ranging from 3 to 14 µM against different cancer cell lines, indicating potent anticancer properties .

- Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal activities. It acts by disrupting microbial cell walls and inhibiting essential enzymatic pathways. For instance, some thiourea derivatives have been noted for their effectiveness against Staphylococcus aureus and Candida albicans .

- Inhibition of Nucleoside Transporters : The compound has been identified as a selective inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This selectivity can enhance therapeutic outcomes in conditions where adenosine signaling plays a critical role, such as in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Key findings include:

- Substituent Variations : The presence of fluorinated phenyl groups enhances lipophilicity and biological activity. For example, compounds with longer alkyl chains or specific electron-withdrawing groups showed improved binding affinity to target enzymes .

- Functional Group Influence : The incorporation of various functional groups (e.g., nitro or halogen substituents) on the phenyl rings significantly affects the potency and selectivity of the compounds against different biological targets .

Case Studies

Several studies illustrate the efficacy of this compound:

- Antitumor Efficacy : In vitro studies demonstrated that the compound inhibited cell growth in several cancer lines by inducing apoptosis and cell cycle arrest. For instance, in assays conducted on Mia PaCa-2 and PANC-1 cells, significant growth inhibition was observed at concentrations as low as 10 µM .

- Antibacterial Activity : A study evaluated the antibacterial effects against various strains using disk diffusion methods. Results indicated that the compound exhibited a significant zone of inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Biological Activities of Thiourea Derivatives

Chemical Reactions Analysis

Coordination Chemistry

Thioureas often act as ligands in metal complexes. For instance:

-

Example from Search Result :

Ciprofloxacin (a fluoroquinolone) formed a copper(II) complex with 2,5-thiophenedicarboxylic acid under hydrothermal conditions.

The thiophene and piperazine groups in the target compound may similarly coordinate to transition metals (e.g., Cu, Fe), though steric hindrance from bulky substituents could limit this reactivity.

Acid-Base and Redox Behavior

-

Thiourea Group : The –NH–C(=S)–NH– moiety can undergo protonation/deprotonation or oxidation to form disulfides.

-

Piperazine Substituent : The 4-(2-fluorophenyl)piperazine group may participate in hydrogen bonding or charge-transfer interactions, as seen in related piperazine derivatives.

Potential Reactivity Table

Challenges in Reactivity Prediction

-

Steric Hindrance : The bulky 4-(2-fluorophenyl)piperazine and thiophene groups may impede reactions at the thiourea core.

-

Electronic Effects : Electron-withdrawing fluorine and electron-donating piperazine could create competing electronic environments.

Recommendations for Further Study

-

Experimental Synthesis : Prioritize stepwise coupling of piperazine, thiophene, and thiourea precursors.

-

Computational Modeling : Use DFT to predict coordination sites and reaction pathways.

-

Biological Testing : Given structural similarity to antipsychotic agents (e.g., aripiprazole), screen for receptor binding activity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound shares structural motifs with several piperazine-based analogs (Table 1). Key differences include:

- Substituent Effects : Fluorine, trifluoromethyl (CF₃), and methoxy (OMe) groups on aromatic rings influence electronic properties and steric bulk.

- Functional Groups : Urea vs. thiourea linkages alter hydrogen bonding and solubility.

- Heterocycles : Thiophene, thiazole, and pyrazole rings modulate receptor selectivity and pharmacokinetics.

Pharmacological Implications

- Thiourea vs. Urea : Thiourea’s stronger hydrogen-bonding capacity may enhance receptor affinity compared to urea analogs like 11a–11o .

- Fluorophenyl vs. Trifluoromethyl : The 2-fluorophenyl group in the target compound balances lipophilicity and metabolic resistance, whereas CF₃ groups (e.g., 11d) increase molecular weight and steric hindrance .

- Thiophene vs. Thiazole : Thiophene’s smaller size and lower polarity may improve blood-brain barrier penetration relative to thiazole-containing compounds (e.g., 11a) .

Research Findings and Trends

- Electron-Withdrawing Groups : CF₃ and chloro substituents (e.g., 11b, 11g) correlate with higher molecular weights but may reduce bioavailability due to increased hydrophobicity .

- Thiophene Sulfonyl Derivatives (Ev10) : The sulfonyl group in Ev10 introduces polarity, which may limit CNS penetration compared to the target compound’s thiourea .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine-thiophene-propan-2-yl backbone, followed by thiourea coupling. Key steps include:

- Amide/Carbamate Coupling : Use HOBt/TBTU or similar coupling agents in anhydrous DMF with NEt3 as a base, as demonstrated for analogous piperazine derivatives .

- Purification : Column chromatography (silica gel) with gradients like EtOAc/petroleum ether (1:1) is effective for isolating intermediates . For final product purity (>90%), recrystallization from ethanol or acetonitrile is recommended.

- Yield Optimization : Monitor reaction progress via TLC and ensure stoichiometric excess of reactive intermediates (e.g., 1.1–1.2 equivalents of piperazine derivatives) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, especially for confirming stereochemistry and hydrogen-bonding networks . For poorly diffracting crystals, high-intensity synchrotron sources may improve data quality .

- NMR/LC-MS : Use -/-NMR to verify substituent integration (e.g., fluorophenyl vs. thiophene protons) and LC-MS (ESI+) for molecular ion confirmation (e.g., [M+H]) .

Basic: What receptor targets are plausible based on structural motifs?

Answer:

The compound’s 2-fluorophenylpiperazine moiety is associated with serotonin (5-HT) or dopamine D-like receptor binding, while the thiophene-thiourea group may enhance selectivity via hydrophobic interactions . Preliminary screening should include:

- Radioligand Binding Assays : Prioritize 5-HT, D, and σ receptors due to structural analogs in and .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

Answer:

- Substituent Variation : Systematically modify the fluorophenyl (e.g., 3-Cl, 4-CF) and thiophene (e.g., 3-methyl) groups to assess steric/electronic effects on binding .

- Bioisosteric Replacement : Replace the thiourea group with urea or cyanoguanidine to evaluate metabolic stability .

- In Silico Docking : Use AutoDock Vina with receptor structures (e.g., 5-HT, PDB: 7E2Z) to predict binding poses and guide synthetic priorities .

Advanced: How can crystallographic data contradictions (e.g., disordered atoms) be resolved?

Answer:

- Disorder Modeling : In SHELXL, split disordered atoms (e.g., fluorophenyl rotamers) into multiple sites with occupancy refinement .

- Twinned Data : For non-merohedral twinning, use CELL_NOW and TWINABS to correct intensity statistics .

Advanced: What strategies address low yields in the final coupling step?

Answer:

- Alternative Coupling Agents : Replace HOBt/TBTU with PyBOP or DIC/HOAt to improve thiourea formation efficiency .

- Microwave Assistance : Conduct reactions under microwave irradiation (80°C, 30 min) to accelerate kinetics .

Advanced: How can thermodynamic stability and polymorphic forms be assessed?

Answer:

- DSC/TGA : Characterize melting points and decomposition profiles. For polymorph screening, use solvent-drop grinding with 10 solvents (e.g., MeOH, DCM) .

- Stability Studies : Store samples under accelerated conditions (40°C/75% RH) and monitor via HPLC for degradation products .

Advanced: How can computational modeling predict metabolic liabilities?

Answer:

- ADMET Prediction : Use SwissADME to identify vulnerable sites (e.g., thiourea hydrolysis). Prioritize derivatives with lower topological polar surface area (<90 Ų) for improved permeability .

- CYP450 Metabolism : Simulate interactions with CYP3A4/2D6 using StarDrop’s P450 Module .

Advanced: What analytical methods resolve synthetic impurities (e.g., diastereomers)?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/IPA (85:15) to separate enantiomers .

- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z corresponding to des-fluoro analogs) .

Advanced: How can regioselectivity challenges in piperazine alkylation be mitigated?

Answer:

- Protecting Groups : Use Boc-protected piperazine to direct alkylation to the secondary amine, followed by TFA deprotection .

- Temperature Control : Perform reactions at 0–5°C to favor mono-alkylation over bis-adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.